1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)-
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Overview
Description
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)-, also known by its chemical formula C14H19BO2, is an intriguing organic compound. It features a unique boron-containing heterocyclic ring system, which contributes to its diverse properties and applications .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of a boronic acid derivative with an appropriate diene or alkyne. For example, the reaction of 2,3-dihydrofuran with a boronic acid in the presence of a suitable catalyst can yield 1,3,2-benzodioxaboroles. The stereochemistry of the double bond in the diene precursor influences the final product .
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using modified versions of the above-mentioned reactions.
Chemical Reactions Analysis
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)- undergoes various chemical reactions:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: Reduction of the boron-oxygen bond leads to the corresponding boron-containing alcohols.
Substitution: The boron atom can be substituted with other groups. Common reagents include boronic acids, transition metal catalysts (such as palladium), and oxidants/reductants.
Major products from these reactions include boronic acids, which find applications in Suzuki-Miyaura cross-coupling reactions and other organic transformations.
Scientific Research Applications
This compound has diverse applications:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: Researchers explore its potential as a bioorthogonal reagent for labeling biomolecules.
Medicine: Investigations focus on its role in drug discovery, especially in designing boron-containing pharmaceuticals.
Industry: Its unique properties make it valuable for materials science and catalysis.
Mechanism of Action
The exact mechanism by which 1,3,2-benzodioxaboroles exert their effects depends on the specific application. their boron-containing structure likely interacts with biological targets, enzymes, or receptors. Further studies are needed to elucidate precise pathways.
Comparison with Similar Compounds
1,3,2-Benzodioxaborole derivatives share similarities with other boron-containing compounds, such as boronic acids and boronate esters. their specific substituents and ring systems distinguish them from their counterparts .
Properties
CAS No. |
142067-28-5 |
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Molecular Formula |
C11H11BO2 |
Molecular Weight |
186.02 g/mol |
InChI |
InChI=1S/C11H11BO2/c1-9(2)7-8-12-13-10-5-3-4-6-11(10)14-12/h3-6,8H,1-2H3 |
InChI Key |
STHQAXHTOYEYHV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C=C=C(C)C |
Origin of Product |
United States |
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